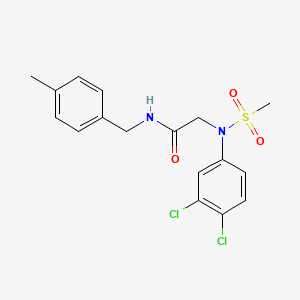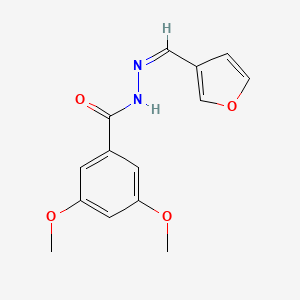
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-furylmethylene)-3,5-dimethoxybenzohydrazide, also known as FDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FDMB is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various biological and biochemical studies.
Wirkmechanismus
The exact mechanism of action of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is not fully understood. However, it has been proposed that N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide exerts its biological effects through the modulation of various signaling pathways and enzymes. For example, N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been found to exhibit various biochemical and physiological effects in vitro studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide in lab experiments is its low toxicity and high solubility in water and organic solvents. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is its limited stability, which may affect its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide. One potential area of research is the development of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide and its potential interactions with other signaling pathways and enzymes. Additionally, studies on the pharmacokinetics and pharmacodynamics of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide are needed to determine its safety and efficacy in vivo.
Synthesemethoden
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide can be synthesized through the condensation reaction of 3,5-dimethoxybenzohydrazide with 3-furaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified through various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties in vitro studies. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has also shown potential as an inhibitor of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(Z)-furan-3-ylmethylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-12-5-11(6-13(7-12)19-2)14(17)16-15-8-10-3-4-20-9-10/h3-9H,1-2H3,(H,16,17)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPLZBGEUNSYDC-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C\C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

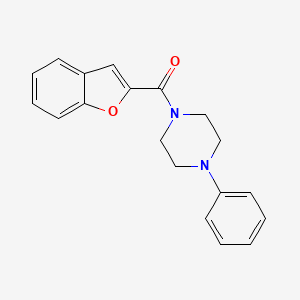
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
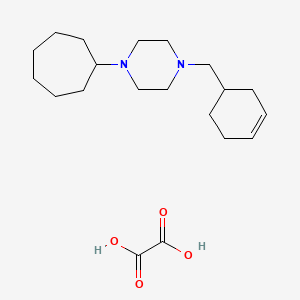
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)
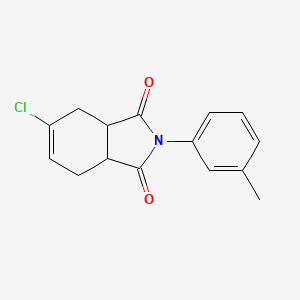
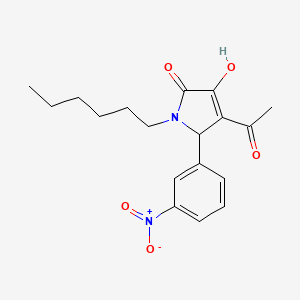
![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)
